Nandrolon

Übersicht

Beschreibung

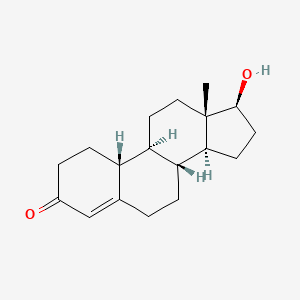

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is naturally present in the human body in small quantities and is known for its significant anabolic effects, which promote muscle growth and bone density. Nandrolone is commonly used in medical treatments for conditions such as anemia, osteoporosis, and muscle wasting diseases .

Wirkmechanismus

Target of Action

Nandrolone primarily targets the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . Nandrolone binds to the androgen receptor to a greater degree than testosterone .

Mode of Action

Nandrolone acts as an agonist for the androgen receptor . Once nandrolone binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), and they influence the transcriptional activity of certain genes, producing the androgen effects .

Biochemical Pathways

Nandrolone affects several biochemical pathways. It has been found to promote the activation of AMP-activated protein kinase (AMPK) . AMPK is an enzyme that plays a role in cellular energy homeostasis. It also increases the production and urinary excretion of erythropoietin , a hormone that stimulates the production of red blood cells . Furthermore, nandrolone may have a direct action on bone marrow .

Pharmacokinetics

Nandrolone exhibits high bioavailability when administered via intramuscular injection . It undergoes extensive first-pass hepatic metabolism . The elimination half-life of nandrolone is less than 4.3 hours, but the ester form, nandrolone decanoate, has a half-life of 6-12 days when administered intramuscularly . The duration of action for nandrolone decanoate is 2-3 weeks .

Result of Action

The molecular and cellular effects of nandrolone’s action are diverse. It increases the production and urinary excretion of erythropoietin, which can lead to an increase in red blood cell mass . This is particularly beneficial in the management of anemia of renal insufficiency . Nandrolone also has strong anabolic effects, leading to muscle growth and increased bone density . It is used in the treatment of osteoporosis and anemia, and as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis .

Action Environment

The action, efficacy, and stability of nandrolone can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact how nandrolone works in the body. Patients with cardiac, renal, or hepatic diseases should be counseled regarding the risks of using nandrolone .

Wissenschaftliche Forschungsanwendungen

Nandrolon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Muskelwachstum, Knochendichte und Erythropoese.

Medizin: Wird zur Behandlung von Anämie, Osteoporose und Muskelschwund eingesetzt. .

Industrie: Wird zur Formulierung von pharmazeutischen Produkten für therapeutische Zwecke eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Androgenrezeptoren in verschiedenen Geweben bindet. Nach der Bindung gelangt der this compound-Rezeptorkomplex in den Zellkern und bindet an bestimmte DNA-Sequenzen, die als Hormon-Response-Elemente bezeichnet werden. Diese Bindung beeinflusst die transkriptionelle Aktivität bestimmter Gene, was zu einer erhöhten Proteinsynthese und Muskelwachstum führt. This compound stimuliert auch die Erythropoese, indem es die Produktion von Erythropoietin erhöht .

Biochemische Analyse

Biochemical Properties

Nandrolone binds to the androgen receptor to a greater degree than testosterone .

Cellular Effects

Nandrolone has strong anabolic effects and weak androgenic effects . The positive effects of nandrolone include muscle growth, appetite stimulation, and increased red blood cell production . It has been shown to have a toxic effect on the cardiac and skeletal muscles of albino rats .

Molecular Mechanism

Nandrolone is an androgen receptor agonist . The drug bound to the receptor complexes allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . This interaction influences the transcriptional activity of certain genes, producing the androgen effects .

Temporal Effects in Laboratory Settings

Long-term administration of nandrolone disrupts redox homeostasis in liver, heart, and kidney of male Wistar rats . This leads to an oxidative stress state . The toxic effects of nandrolone on rats showed a significant decrease in serum High-Density Lipoprotein (HDL) level and increase in cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels .

Dosage Effects in Animal Models

The effects of nandrolone vary with different dosages in animal models . For instance, in a study conducted on pigs, nandrolone was found to promote growth and increase the strength of skeletal muscles .

Metabolic Pathways

Nandrolone is metabolized in the liver . The pathways involve the oxidation, reduction, hydroxylation, and epimerization . Nandrolone increases production and urinary excretion of erythropoietin and may also have a direct action on bone marrow .

Transport and Distribution

Nandrolone decanoate is hydrolyzed to nandrolone, possibly by PDE7B . Nandrolone is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor .

Subcellular Localization

Given that nandrolone is an androgen receptor agonist, it is likely that it localizes to the same areas as other androgens, primarily the cytoplasm and nucleus of cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nandrolon kann aus Estradiol synthetisiert werden. Die Phenolhydroxylgruppe von Estradiol wird mittels Dimethylsulfat in Gegenwart von Natriumhydroxid methyliert, wobei der entsprechende Methylether gebildet wird. Der aromatische Ring wird dann durch Lithium in flüssigem Ammoniak reduziert, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig in Form von Estern wie Nandrolondekanoat und Nandrolonphenylpropionat hergestellt. Diese Ester werden durch Veresterung von this compound mit den entsprechenden Carbonsäuren synthetisiert. Das Verfahren beinhaltet die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nandrolon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um 19-Norandrostenedion zu bilden.

Reduktion: Es kann zu 5α-Dihydrothis compound reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, um verschiedene Ester zu bilden, z. B. Nandrolondekanoat und Nandrolonphenylpropionat

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Veresterung: Carbonsäuren (z. B. Dekansäure, Phenylpropionsäure) in Gegenwart von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.

Hauptprodukte:

Oxidation: 19-Norandrostenedion.

Reduktion: 5α-Dihydrothis compound.

Veresterung: Nandrolondekanoat, Nandrolonphenylpropionat

Vergleich Mit ähnlichen Verbindungen

Nandrolon ist aufgrund seines hohen Verhältnisses von anaboler zu androgener Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:

Testosteron: Das primäre männliche Sexualhormon mit sowohl anabolen als auch androgenen Wirkungen.

Methandrostenolon: Ein anaboles Steroid mit ähnlicher Struktur, aber unterschiedlicher Pharmakokinetik.

Oxandrolon: Ein anaboles Steroid mit einer geringeren androgenen Wirkung im Vergleich zu this compound

This compound zeichnet sich durch seine potenten anabolen Wirkungen bei relativ geringen androgenen Nebenwirkungen aus, was es zu einer bevorzugten Wahl in medizinischen Behandlungen für Muskelschwund und Anämie macht .

Eigenschaften

IUPAC Name |

17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-22-0 | |

| Record name | nandrolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nandrolone interact with its target in the body?

A1: Nandrolone exerts its effects primarily by binding to the androgen receptor (AR) [, ]. This binding triggers a cascade of events, including the translocation of the AR complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Q2: What are the downstream effects of nandrolone binding to the androgen receptor?

A2: Nandrolone binding to the AR influences various cellular processes, including:

- Protein Synthesis: It promotes protein synthesis, leading to increased muscle mass and strength [, , , ].

- Bone Metabolism: Nandrolone can stimulate bone formation and reduce bone resorption, making it potentially useful in treating bone loss conditions [, , ].

- Erythropoiesis: Nandrolone stimulates red blood cell production, which can be beneficial in treating anemia [, ].

- Central Nervous System Effects: Nandrolone can influence mood, behavior, and neurotransmitter systems in the brain [, , , ].

Q3: Does nandrolone affect muscle fiber type composition?

A3: While nandrolone promotes protein synthesis in both fast- and slow-twitch muscle fibers, research suggests it may preferentially impact fast-twitch muscle function. Studies show nandrolone administration alters the contractile responses of fast-twitch muscle fibers, making them more similar to slow-twitch fibers [].

Q4: How does nandrolone affect the hypothalamic-pituitary-gonadal (HPG) axis?

A5: Nandrolone administration can suppress the HPG axis, leading to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression can result in reduced endogenous testosterone production [, ].

Q5: What is the molecular formula and weight of nandrolone?

A5: The molecular formula of nandrolone is C18H26O2, and its molecular weight is 274.40 g/mol.

Q6: How is nandrolone metabolized in the body?

A7: Nandrolone is primarily metabolized in the liver through various pathways, including reduction, oxidation, and conjugation. Major metabolites include 19-norandrosterone (NA) and 19-noretiocholanolone (NE), which are excreted in the urine [, , ].

Q7: Does the route of administration influence nandrolone's pharmacokinetic profile?

A8: Yes, the route of administration significantly impacts nandrolone's pharmacokinetics. For instance, intramuscular injections of nandrolone esters, like nandrolone decanoate, provide sustained release and prolonged half-life compared to oral administration [, ].

Q8: What factors can influence the bioavailability of nandrolone esters administered intramuscularly?

A9: Studies indicate that the choice of ester, injection site, and injection volume can all influence the bioavailability and pharmacokinetic profile of nandrolone esters in oil vehicles [].

Q9: How does nandrolone administration affect endogenous steroid hormone levels?

A10: Nandrolone administration disrupts the normal endogenous steroid profile, leading to suppression of hormones like LH, FSH, and testosterone. These effects can be monitored in both urine and blood samples [].

Q10: What are some potential adverse effects associated with nandrolone use?

A10: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that nandrolone use, especially at supratherapeutic doses, is associated with various potential risks and adverse effects. These can include:

- Cardiovascular System: Increased risk of cardiovascular events, hypertension, and alterations in lipid profiles [, , , ].

- Liver Toxicity: Liver damage and dysfunction [, ].

- Hormonal Imbalances: Suppression of the HPG axis, leading to infertility, gynecomastia (in males), and virilization (in females) [, ].

- Psychological Effects: Mood swings, aggression, irritability, and dependence [, , ].

Q11: What are some potential therapeutic applications of nandrolone being investigated?

A11: While nandrolone is primarily known for its misuse in performance enhancement, research explores its potential therapeutic applications in specific contexts:

- Muscle Wasting Disorders: Nandrolone's anabolic effects are being studied for their potential in treating muscle wasting associated with HIV/AIDS, cancer cachexia, and other conditions [, ].

- Bone Loss: Nandrolone's positive impact on bone metabolism makes it a candidate for treating osteoporosis and other bone loss conditions [, ].

- Nerve Regeneration: Studies investigate nandrolone's potential to enhance nerve regeneration after injury [, ].

Q12: How is nandrolone administration being investigated for its impact on nerve regeneration?

A13: Research suggests that nandrolone may improve functional recovery in models of nerve injury. For example, in a rat model of deficient reinnervation, nandrolone administration was associated with faster recovery of finger flexion and improved grasp strength [].

Q13: How is nandrolone being studied in the context of anemia treatment?

A14: Nandrolone has been shown to improve red blood cell indices in anemic aging mice. Studies suggest that combining nandrolone with low-intensity aerobic exercise may further enhance this effect [].

Q14: What is the role of nandrolone in denervation-induced bone and muscle loss?

A15: Animal models demonstrate that nandrolone can significantly reduce bone mineral density loss in the hindlimb following denervation []. Additionally, while nandrolone doesn't prevent muscle atrophy after nerve transection, it may influence the expression of specific proteins, like Numb, involved in muscle regeneration and function [].

Q15: What analytical techniques are used to detect and quantify nandrolone and its metabolites?

A15: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific method for identifying and quantifying nandrolone, its metabolites, and other steroids in various biological matrices [, , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for measuring nandrolone and its metabolites, particularly in complex biological samples [, ].

- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for detecting nandrolone, but it may have limitations in sensitivity and specificity compared to mass spectrometry techniques [].

Q16: Why is it important to consider the endogenous production of nandrolone when developing analytical methods for doping control?

A17: Nandrolone is present naturally in small amounts in humans. Therefore, analytical methods must be sensitive and specific enough to differentiate between endogenous levels and exogenous administration [, ].

Q17: How do researchers ensure the accuracy and reliability of analytical methods for nandrolone detection?

A17: Rigorous analytical method validation is essential. This process typically involves assessing parameters such as:

Q18: What is the significance of studying the impact of nandrolone on cell growth and differentiation in hepatoma cells?

A19: Research using hepatoma cell lines, such as HepG2 cells, helps elucidate the potential mechanisms by which nandrolone may influence liver cancer development and progression. Understanding these effects is crucial considering the documented liver-related adverse effects associated with AAS abuse [].

Q19: How can the study of nandrolone's effects on neural stem cells contribute to our understanding of its impact on the brain?

A20: Research indicates that nandrolone can influence neural stem cell proliferation and neurogenesis in the rat brain. These findings suggest that nandrolone may have long-term consequences on brain function and plasticity, potentially contributing to the behavioral changes observed in some AAS abusers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)